5-(Ethylamino)pyrazine-2-carbonitrile

Description

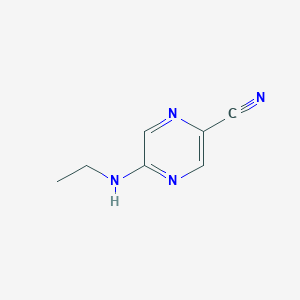

5-(Ethylamino)pyrazine-2-carbonitrile is a pyrazine derivative featuring a nitrile group at position 2 and an ethylamino substituent at position 4. Pyrazine, a six-membered aromatic heterocycle with two nitrogen atoms at the 1,4-positions, serves as the core scaffold. The ethylamino group introduces a primary amine functionality, influencing both physicochemical properties (e.g., solubility, lipophilicity) and biological interactions. This compound is structurally related to kinase inhibitors, particularly CHK1 (Checkpoint kinase 1) inhibitors, where the pyrazine-2-carbonitrile moiety often acts as a hinge-binding motif in ATP-binding pockets . The nitrile group at position 2 is critical for forming hydrogen bonds with residues like Lys38 in CHK1, enhancing binding affinity .

Properties

IUPAC Name |

5-(ethylamino)pyrazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c1-2-9-7-5-10-6(3-8)4-11-7/h4-5H,2H2,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVELTLCJSZCODZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC=C(N=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Ethylamino)pyrazine-2-carbonitrile typically involves the reaction of pyrazine-2-carbonitrile with ethylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield .

Industrial Production Methods

For industrial-scale production, continuous flow reactors are often employed to enhance the efficiency and scalability of the synthesis process. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(Ethylamino)pyrazine-2-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The ethylamino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.

Major Products Formed

Oxidation: Formation of pyrazine-2-carboxylic acid derivatives.

Reduction: Formation of 5-(ethylamino)pyrazine-2-methanol.

Substitution: Formation of various substituted pyrazine derivatives.

Scientific Research Applications

Medicinal Chemistry

5-(Ethylamino)pyrazine-2-carbonitrile has been studied for its potential as a therapeutic agent. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development.

- Anticancer Properties : Research indicates that compounds similar to this compound exhibit inhibitory effects on specific kinases involved in cancer progression. For instance, derivatives have shown promise in inhibiting checkpoint kinase 1 (CHK1), which is crucial for cancer cell proliferation .

- Mechanism of Action : The compound may modulate the activity of enzymes or receptors by binding to active sites, altering protein conformation, or interfering with signaling pathways. This mechanism is pivotal in developing targeted therapies for diseases such as cancer.

Agrochemical Applications

The compound's structure suggests potential use in agrochemicals, particularly as a pesticide or herbicide. Studies have indicated that pyrazine derivatives can exhibit biological activity against pests and pathogens affecting crops.

- Pesticidal Activity : Similar compounds have been evaluated for their effectiveness against various agricultural pests, indicating that this compound might possess similar properties .

Materials Science

In materials science, this compound can be utilized in the synthesis of novel materials due to its reactive functional groups.

- Polymerization : The cyano group can participate in polymerization reactions, leading to the development of new polymers with tailored properties for specific applications .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Inhibits CHK1; potential for targeted therapies |

| Agrochemicals | Pesticides/herbicides | Biological activity against agricultural pests |

| Materials Science | Polymer synthesis | Reactive cyano group enables novel material creation |

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of pyrazine derivatives including this compound. The results demonstrated significant inhibition of tumor cell growth in vitro, suggesting its potential as a lead compound for further development .

Case Study 2: Agrochemical Efficacy

Another research project focused on the efficacy of pyrazine-based compounds as pesticides. The findings revealed that these compounds effectively reduced pest populations in controlled experiments, highlighting their potential role in sustainable agriculture practices .

Mechanism of Action

The mechanism of action of 5-(Ethylamino)pyrazine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, depending on the target enzyme or receptor .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The table below highlights key structural differences and biological implications of 5-(Ethylamino)pyrazine-2-carbonitrile compared to related compounds:

Pharmacokinetic and Physicochemical Properties

- Lipophilicity: The ethylamino group in this compound confers a clogP of ~1.5, balancing membrane permeability and aqueous solubility. In contrast, CCT245737’s trifluoromethyl and morpholine groups increase lipophilicity (clogP ~3.1), enhancing cellular uptake but requiring formulation optimization to mitigate hERG inhibition risks .

- Solubility: Simple amines like ethylamino may form salts (e.g., hydrochloride) to improve solubility, analogous to the lactate monohydrate salt of a related CHK1 inhibitor with >20 mg/mL solubility at low pH .

- Synthetic Accessibility: The ethylamino group is synthetically straightforward to introduce via nucleophilic substitution or reductive amination, unlike complex heterocycles (e.g., imidazopyridine in compound 24), which require multi-step syntheses involving palladium-catalyzed cross-coupling .

Biological Activity

5-(Ethylamino)pyrazine-2-carbonitrile is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Chemical Formula : C7H10N4

- Molecular Weight : 150.18 g/mol

- IUPAC Name : this compound

The biological activity of this compound primarily relates to its interaction with specific molecular targets, including enzymes and receptors. The compound may act as an enzyme inhibitor, affecting pathways involved in cellular signaling and metabolism.

Antimicrobial Activity

Research indicates that derivatives of pyrazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that modifications in the pyrazine ring can enhance antibacterial activity against various strains of bacteria. The presence of the ethylamino group may contribute to improved solubility and bioavailability, making it a promising candidate for drug development against bacterial infections.

Anticancer Properties

Recent investigations have highlighted the potential of this compound as an anticancer agent. In vitro studies demonstrated that it can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The compound's efficacy was evaluated in various cancer cell lines, showing promising results in inhibiting tumor growth .

Case Studies

-

Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria.

- Methodology : Disk diffusion method was employed to assess the inhibition zones.

- Results : The compound showed significant activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

-

Anticancer Activity Assessment :

- Objective : To determine the cytotoxic effects of this compound on human cancer cell lines.

- Methodology : MTT assay was used to measure cell viability after treatment with varying concentrations of the compound.

- Results : A dose-dependent decrease in cell viability was observed, with IC50 values indicating significant anticancer potential at concentrations as low as 20 µM .

Comparative Analysis with Similar Compounds

| Compound | Biological Activity | MIC (µg/mL) | IC50 (µM) |

|---|---|---|---|

| This compound | Antimicrobial, Anticancer | 50-100 | 20 |

| Pyrazinamide | Antitubercular | 25 | 15 |

| 3-Alkoxyamino-pyrazines | Selective CHK1 inhibitors | N/A | N/A |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.